1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide

Catalog No.
S6824579
CAS No.
1058492-28-6
M.F
C13H14N2O2S
M. Wt
262.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihy...

CAS Number

1058492-28-6

Product Name

1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide

IUPAC Name

1-methyl-2-oxo-N-(2-thiophen-3-ylethyl)pyridine-3-carboxamide

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

InChI

InChI=1S/C13H14N2O2S/c1-15-7-2-3-11(13(15)17)12(16)14-6-4-10-5-8-18-9-10/h2-3,5,7-9H,4,6H2,1H3,(H,14,16)

InChI Key

FBUCNZCPORLOBG-UHFFFAOYSA-N

SMILES

CN1C=CC=C(C1=O)C(=O)NCCC2=CSC=C2

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCCC2=CSC=C2

Calcium Channel Modulation

DHPs are well-studied compounds with a variety of applications in cardiovascular research [Pubmed Central:]. They work by blocking the influx of calcium ions through L-type calcium channels in cardiac muscle cells. This can lead to relaxation of blood vessels and a decrease in blood pressure [NCBI bookshelf: ].

1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide is a complex organic compound belonging to the dihydropyridine class. This compound features a dihydropyridine core, which is characterized by its dual nitrogen-containing ring structure, and is known for its diverse biological activities. Specifically, the presence of a thiophene moiety and a carbonyl group enhances the compound's potential pharmacological properties, making it a subject of interest in medicinal chemistry and drug development.

  • Oxidation: The dihydropyridine ring can undergo oxidation to yield pyridine derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
  • Reduction: The carbonyl group can be reduced to form corresponding alcohol derivatives using reducing agents like sodium borohydride or lithium aluminum hydride.
  • Substitution: The tosyl group present in similar compounds can be substituted with various nucleophiles, leading to a variety of derivatives .

Dihydropyridine derivatives are primarily known for their role as calcium channel blockers, which modulate calcium ion flow across cell membranes. This mechanism is crucial in various physiological processes, including muscle contraction and neurotransmitter release. The specific biological activity of 1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide may involve interactions with ion channels or other protein targets, potentially influencing cardiovascular functions or neuropharmacological responses .

The synthesis of 1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide typically involves several key steps:

  • Formation of the Dihydropyridine Core: This can be achieved through the Hantzsch reaction, where an aldehyde, β-keto ester, and ammonia or amine are condensed under acidic or basic conditions.
  • Introduction of the Thiophene Moiety: This may involve nucleophilic substitution reactions where thiophene derivatives react with activated halides.
  • Amide Bond Formation: The final step typically involves coupling the dihydropyridine core with the thiophene-containing moiety through amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) .

The potential applications of 1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide span various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound for developing new drugs targeting cardiovascular diseases or neurological disorders.
  • Agricultural Chemistry: Compounds with similar structures are often explored for their pesticidal properties.
  • Material Science: Dihydropyridines can be utilized in creating polymers or other materials with specific electronic properties .

Interaction studies involving 1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide focus on its binding affinity to various biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with specific proteins or enzymes.
  • In Vitro Assays: To evaluate its biological activity against cell lines or isolated tissues.

Such studies are essential for understanding the therapeutic potential and safety profile of this compound .

Several compounds share structural characteristics with 1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide. Here are some notable examples:

Compound NameStructural FeaturesUnique Properties
1-MethylpyridiniumContains a pyridine ringKnown for antibacterial properties
Dihydropyridine derivativesSimilar dihydropyridine coreCommonly used as calcium channel blockers
Thiophene derivativesIncorporates thiophene ringsExhibits unique electronic properties

The uniqueness of 1-methyl-2-oxo-N-[2-(thiophen-3-yl)ethyl]-1,2-dihydropyridine-3-carboxamide lies in its specific combination of a thiophene moiety with a dihydropyridine structure, which may enhance its biological activity compared to other similar compounds .

This compound's multifaceted nature makes it a promising candidate for further research and development in various scientific fields.

XLogP3

2.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

262.07759887 g/mol

Monoisotopic Mass

262.07759887 g/mol

Heavy Atom Count

18

Dates

Last modified: 11-23-2023

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